N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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Description
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H15F2N5O3 and its molecular weight is 411.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of complex heterocyclic compounds, including those with pyrazole, pyrimidine, and benzofuran moieties, plays a critical role in developing new materials and pharmaceutical agents. For instance, enaminone incorporating a dibromobenzofuran moiety has been used as a precursor for synthesizing novel azines and azolotriazines, highlighting the versatility of such compounds in generating diverse heterocyclic systems (Sanad & Mekky, 2018). Similarly, the oxidative synthesis of quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones via amination of sp(3) C-H bonds demonstrates innovative approaches to constructing complex molecular architectures (Mohammed, Vishwakarma, & Bharate, 2015).
Potential Biological Activities
Compounds with pyrazole, pyrimidine, and related heterocyclic frameworks have been extensively studied for their biological activities. Pyrazolo[3,4-d]pyrimidin-4-one derivatives, for instance, have shown significant anticancer activity, highlighting the therapeutic potential of such molecules (Abdellatif et al., 2014). Moreover, pyrazolo[1,5-a]pyrimidines as translocator protein ligands indicate the application of these compounds in neuroinflammatory disease research, with potential for in vivo PET imaging of neuroinflammation (Damont et al., 2015).
Applications in Material Science and Beyond
The structural and electronic properties of heterocyclic compounds, including those related to the specified chemical, have implications beyond pharmaceuticals, such as in material science and as functional materials. The study of molecular structures, spectroscopic characteristics, and theoretical calculations (e.g., DFT studies) can reveal insights into the electronic properties and potential applications in electronic devices or as sensors (Arslan, Kazak, & Aydın, 2015).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O3/c1-10-11(2)23-20(25-18(10)28)27-17(9-15(26-27)16-4-3-7-30-16)24-19(29)12-5-6-13(21)14(22)8-12/h3-9H,1-2H3,(H,24,29)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHPINIDQTROV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135955411 |
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